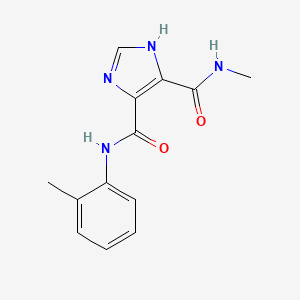
N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as MIM-D, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIM-D belongs to the class of imidazole derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MIM-D is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MIM-D has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular processes. MIM-D has also been shown to modulate the activity of ion channels and receptors, which play a key role in neuronal signaling.
Biochemical and Physiological Effects:
MIM-D has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MIM-D has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, MIM-D has been shown to have neuroprotective effects, improve cognitive function, and modulate synaptic plasticity. MIM-D has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MIM-D has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, MIM-D also has some limitations, including its relatively low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for research on MIM-D. One area of research is the development of new derivatives of MIM-D with improved efficacy and safety profiles. Another area of research is the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of MIM-D. Additionally, MIM-D could be further explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
MIM-D can be synthesized using a multi-step process that involves the reaction of 2-methylphenylhydrazine with methyl acrylate to form a key intermediate. This intermediate is then reacted with various reagents to form the final product, MIM-D. The synthesis of MIM-D has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
MIM-D has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIM-D has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIM-D has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, MIM-D has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
5-N-methyl-4-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)17-13(19)11-10(12(18)14-2)15-7-16-11/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGCBUHRLFUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-methyl-4-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)

![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
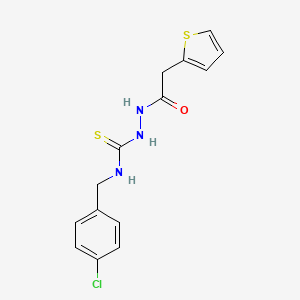
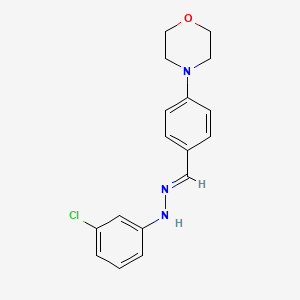
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
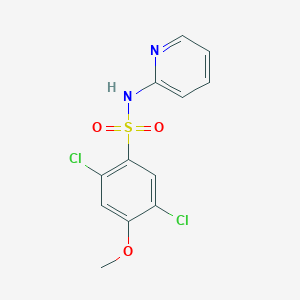
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
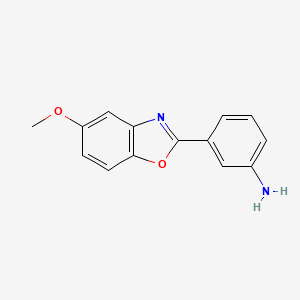
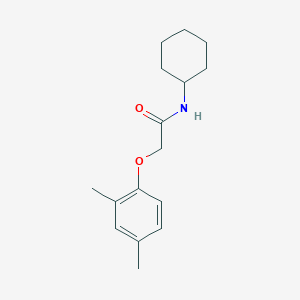
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)